
(-)-Camphanyldimethylchlorosilane
Overview
Description
(-)-Camphanyldimethylchlorosilane is a chiral organosilicon compound widely used in organic synthesis. It is known for its ability to introduce the camphanyl group into various substrates, which can significantly influence the stereochemistry of the resulting products. This compound is particularly valuable in the synthesis of chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Camphanyldimethylchlorosilane typically involves the reaction of camphanyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Camphanyl chloride+DimethylchlorosilaneBasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(-)-Camphanyldimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The camphanyl group can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new silicon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield camphanyl ethers, while oxidation reactions can produce camphanyl silanols.
Scientific Research Applications
(-)-Camphanyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Medicine: It plays a role in the development of chiral drugs, which can have different biological activities based on their stereochemistry.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (-)-Camphanyldimethylchlorosilane involves the formation of silicon-carbon bonds through various chemical reactions. The camphanyl group can influence the stereochemistry of the reaction, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Similar Compounds
Camphanyldimethylsilane: Similar to (-)-Camphanyldimethylchlorosilane but lacks the chlorine atom, making it less reactive in substitution reactions.
Camphanyltrimethylsilane: Contains an additional methyl group, which can influence its reactivity and the steric effects in reactions.
Camphanyldimethylfluorosilane: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
This compound is unique due to its chiral nature and the presence of the reactive chlorine atom, which allows for a wide range of chemical modifications. Its ability to introduce the camphanyl group into various substrates makes it a valuable tool in asymmetric synthesis and the development of chiral molecules.
Properties
IUPAC Name |
chloro-dimethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClSi/c1-11(2)9-6-7-12(11,3)10(8-9)14(4,5)13/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKCZCAGHPQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[Si](C)(C)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703481 | |
| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684284-12-6 | |
| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)
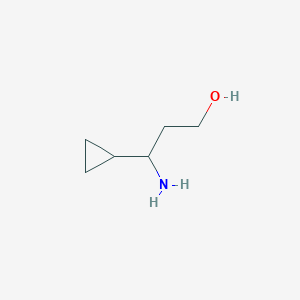
![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

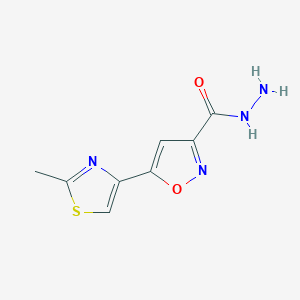
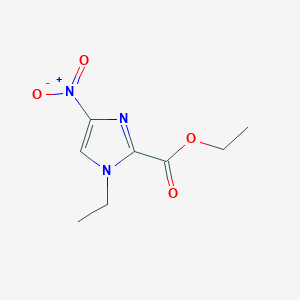
![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)
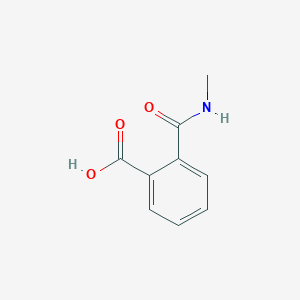
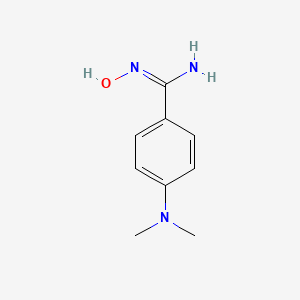
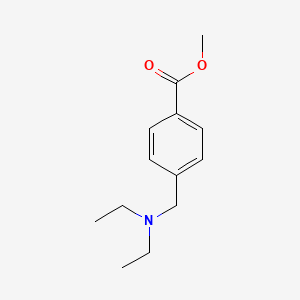
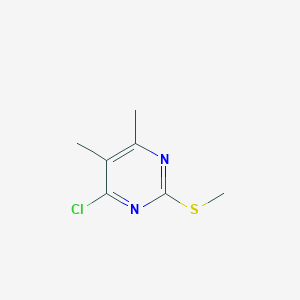
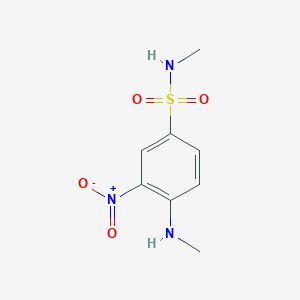
![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)
